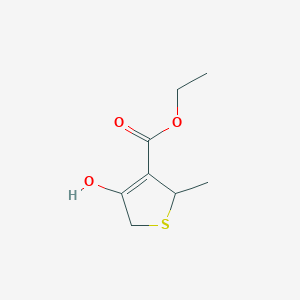
Ethyl 4-hydroxy-2-methyl-2,5-dihydrothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxy-2-methyl-2,5-dihydrothiophene-3-carboxylate is a heterocyclic organic compound containing a thiophene ring Thiophenes are sulfur-containing five-membered rings that are known for their diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-2-methyl-2,5-dihydrothiophene-3-carboxylate typically involves the reaction of ethyl acetoacetate with sulfur and a suitable aldehyde under acidic conditions. The reaction proceeds through a series of steps including cyclization and esterification to yield the desired thiophene derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-2-methyl-2,5-dihydrothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate: A related compound with a benzothiazine ring.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Another heterocyclic compound with a furanone ring.
Uniqueness: Ethyl 4-hydroxy-2-methyl-2,5-dihydrothiophene-3-carboxylate is unique due to its specific thiophene ring structure, which imparts distinct chemical and biological properties compared to other heterocyclic compounds
Properties
Molecular Formula |
C8H12O3S |
|---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2-methyl-2,5-dihydrothiophene-3-carboxylate |
InChI |
InChI=1S/C8H12O3S/c1-3-11-8(10)7-5(2)12-4-6(7)9/h5,9H,3-4H2,1-2H3 |
InChI Key |
ZSXOFQWOTZXODV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CSC1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















